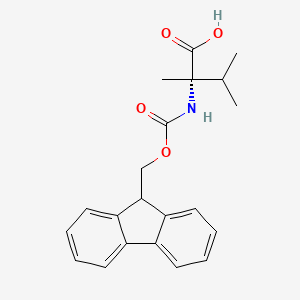

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is a chiral compound often used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect the amino group during peptide synthesis. This compound is significant in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring efficiency and consistency in the production process. The use of high-throughput purification systems like high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group, leading to the formation of fluorenone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Deprotected amino acids or peptides.

科学研究应用

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is in the field of peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids in solid-phase peptide synthesis (SPPS).

Case Study: SPPS Techniques

Research has demonstrated that using Fmoc-protected amino acids allows for the efficient assembly of peptides with high purity and yield. For instance, a study highlighted the successful synthesis of a peptide using Fmoc-α-methylvaline as a building block, showcasing its compatibility with various coupling reagents and conditions .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features contribute to the development of novel drug candidates.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of compounds synthesized from Fmoc-protected amino acids, including this compound. The findings indicated that derivatives exhibited varying degrees of activity against Gram-positive bacteria, suggesting potential for developing new antimicrobial agents .

Bioconjugation

The compound's unique structure allows it to be utilized in bioconjugation processes. Bioconjugation involves attaching biomolecules to synthetic compounds to enhance their functionality.

Application Example : Drug Delivery Systems

Research has explored using Fmoc-protected amino acids in constructing drug delivery systems that can selectively target cancer cells. By conjugating these amino acids with therapeutic agents, researchers have demonstrated increased efficacy and reduced side effects compared to conventional treatments .

Structural Biology

In structural biology, this compound is utilized for studying protein structures and interactions.

Case Study: Protein Engineering

Studies have shown that incorporating Fmoc-protected amino acids into proteins can stabilize desired conformations and enhance binding affinities with target molecules. This application is crucial for designing proteins with specific functionalities in therapeutic contexts .

作用机制

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the amino group is free to participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain.

相似化合物的比较

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific structure, which includes a dimethylbutanoic acid backbone. This structure provides distinct steric and electronic properties that can influence the reactivity and selectivity of the compound in peptide synthesis. Its chiral nature also makes it valuable for synthesizing enantiomerically pure peptides, which are crucial in biological and medicinal research.

This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid, commonly referred to as Fmoc-DMBA, is an amino acid derivative notable for its diverse biological activities. This compound, with the molecular formula C21H23NO4 and a molecular weight of 353.42 g/mol, is primarily utilized in peptide synthesis and exhibits significant pharmacological potential.

Structural Characteristics

The structural integrity of Fmoc-DMBA is crucial for its biological activity. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group that enhances the compound's stability and solubility, facilitating its application in various biochemical contexts. The presence of the dimethylbutanoic acid moiety contributes to its interaction with biological targets.

Biological Activities

Research indicates that Fmoc-DMBA exhibits several key biological activities:

- Antimicrobial Activity : Similar compounds have shown significant inhibition against bacterial growth, suggesting potential applications in combating infections.

- Neuroprotective Effects : Certain analogs have been investigated for their ability to protect neuronal cells, offering promise in the treatment of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

- Enzyme Inhibition : Fmoc-DMBA has been implicated in studies involving enzyme inhibition, which could be relevant in drug development for various diseases.

The mechanism of action of Fmoc-DMBA is primarily related to its structural components. The fluorenyl group enhances binding affinity to hydrophobic pockets in target proteins, while the dimethylbutanoic acid moiety can interact with active sites through hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Fmoc-DMBA and its analogs:

- Antiproliferative Activity : A study on O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives demonstrated that modifications in side chains significantly enhanced antiproliferative activity against cancer cell lines, indicating that Fmoc-DMBA could serve as a lead compound for further development .

- Inhibition of Mycobacterium tuberculosis : Research on fluorenyl derivatives has shown promising results against Mycobacterium tuberculosis strains, suggesting that Fmoc-DMBA could be effective in treating tuberculosis .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZXIRZNQCCNN-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。